molecular formula C15H24N2O2 B7512316 1-Cyclopropanecarbonyl-4-(piperidine-1-carbonyl)piperidine

1-Cyclopropanecarbonyl-4-(piperidine-1-carbonyl)piperidine

Cat. No. B7512316
M. Wt: 264.36 g/mol
InChI Key: COEOSKREMMUSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropanecarbonyl-4-(piperidine-1-carbonyl)piperidine, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its unique properties, including its ability to bind to various receptors in the brain and nervous system.

Mechanism of Action

1-Cyclopropanecarbonyl-4-(piperidine-1-carbonyl)piperidine acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, this compound can prevent excessive excitatory neurotransmitter release, which is associated with various neurological disorders, including epilepsy, stroke, and traumatic brain injury.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have analgesic effects in animal models of pain, and to reduce anxiety and depression-like behaviors in animal models of these disorders.

Advantages and Limitations for Lab Experiments

1-Cyclopropanecarbonyl-4-(piperidine-1-carbonyl)piperidine is a useful tool for studying the NMDA receptor and its role in various neurological disorders. It is highly selective for the NMDA receptor, and its effects can be easily reversed by removing the compound from the experimental system. However, this compound has some limitations for lab experiments, including its short half-life and poor solubility in water.

Future Directions

There are many potential future directions for research on 1-Cyclopropanecarbonyl-4-(piperidine-1-carbonyl)piperidine. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as dopamine and serotonin. Finally, the potential therapeutic applications of this compound in various neurological disorders, including epilepsy, Alzheimer's disease, and pain, warrant further investigation.

Synthesis Methods

1-Cyclopropanecarbonyl-4-(piperidine-1-carbonyl)piperidine can be synthesized using a variety of methods, including the reaction of cyclopropanecarbonyl chloride with piperidine, followed by the reaction of the resulting compound with piperidine-1-carboxamide. Another method involves the reaction of cyclopropanecarbonyl chloride with piperidine-1-carboxamide, followed by the reaction of the resulting compound with piperidine.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(piperidine-1-carbonyl)piperidine is widely used in scientific research due to its ability to bind to various receptors in the brain and nervous system. It has been shown to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This compound has also been shown to bind to the sigma-1 receptor, which is involved in pain perception, anxiety, and depression.

properties

IUPAC Name

cyclopropyl-[4-(piperidine-1-carbonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(12-4-5-12)17-10-6-13(7-11-17)15(19)16-8-2-1-3-9-16/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEOSKREMMUSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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